A Technical Guide to the Spectral Characteristics of Sulfo-Cyanine5.5 Amine
A Technical Guide to the Spectral Characteristics of Sulfo-Cyanine5.5 Amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral characteristics of Sulfo-Cyanine5.5 amine, a far-red fluorescent dye with significant applications in biological imaging and bioconjugation. This document outlines its key spectral properties, detailed experimental protocols for their determination, and a representative experimental workflow for its use in antibody labeling.
Core Spectral Characteristics
Sulfo-Cyanine5.5 amine is a water-soluble cyanine (B1664457) dye that exhibits bright fluorescence in the far-red to near-infrared (NIR) region of the spectrum.[1][2][3] Its high molar extinction coefficient and good quantum yield make it a valuable tool for a variety of fluorescence-based assays, including in vivo imaging, where minimal background autofluorescence is critical.[2][3][][5] The presence of four sulfonate groups renders the molecule highly hydrophilic, which is advantageous for labeling proteins and other biomolecules in aqueous environments.[1][2]
The spectral properties of Sulfo-Cyanine5.5 amine are summarized in the table below. It is important to note that while the core fluorophore is consistent, minor variations in reported values can exist between different suppliers and measurement conditions.
| Spectral Property | Value | Unit |
| Excitation Maximum (λex) | ~673 - 675 | nm |
| Emission Maximum (λem) | ~691 - 695 | nm |
| Molar Extinction Coefficient (ε) | ~211,000 - 235,000 | cm-1M-1 |
| Fluorescence Quantum Yield (Φ) | ~0.21 - 0.28 | - |
Note: The data presented is a synthesis of information from multiple sources. For specific applications, it is recommended to consult the datasheet provided by the supplier.
Experimental Protocols
The following sections detail the methodologies for determining the key spectral characteristics of Sulfo-Cyanine5.5 amine.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.
Materials:
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Sulfo-Cyanine5.5 amine
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Spectrophotometer
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1 cm path length quartz cuvettes
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High-purity solvent (e.g., phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO))
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Analytical balance
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Volumetric flasks and pipettes
Procedure:
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Prepare a stock solution: Accurately weigh a small amount of Sulfo-Cyanine5.5 amine and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
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Prepare serial dilutions: From the stock solution, prepare a series of dilutions with known concentrations. The absorbance values of these dilutions should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
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Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 673-675 nm for Sulfo-Cyanine5.5 amine. Use the same solvent as a blank reference.
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Plot and calculate: Plot the absorbance values (A) on the y-axis against the molar concentrations (c) on the x-axis. The data should yield a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε) in units of M-1cm-1.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
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Sulfo-Cyanine5.5 amine solution of known absorbance
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A suitable quantum yield standard (e.g., a well-characterized cyanine dye with a similar excitation and emission range)
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Fluorometer
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Quartz cuvettes
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Solvent compatible with both the sample and the standard
Procedure:
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Prepare sample and standard solutions: Prepare dilute solutions of both the Sulfo-Cyanine5.5 amine and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
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Measure absorbance: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
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Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength. The entire emission spectrum should be recorded.
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Calculate integrated fluorescence intensity: Calculate the integrated area under the emission spectra for both the sample and the standard.
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Calculate quantum yield: The quantum yield of the Sulfo-Cyanine5.5 amine (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
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Φ is the quantum yield
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I is the integrated fluorescence intensity
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A is the absorbance at the excitation wavelength
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n is the refractive index of the solvent
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Experimental Workflow: Antibody Labeling
Sulfo-Cyanine5.5 amine contains a primary amine group that can be conjugated to other molecules. However, for labeling proteins like antibodies, a more common approach is to use an amine-reactive derivative such as Sulfo-Cyanine5.5 NHS ester, which readily reacts with the primary amines on the antibody. The following workflow outlines this process.
Caption: Workflow for labeling an antibody with an amine-reactive Sulfo-Cyanine5.5 dye.
Detailed Protocol for Antibody Labeling:
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Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing Tris or glycine (B1666218) will compete for reaction with the NHS ester and should be avoided.
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Dye Preparation: Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mM).
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Conjugation Reaction: Add a calculated molar excess of the dye stock solution to the antibody solution. The optimal dye-to-antibody ratio should be determined empirically but typically ranges from 5:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.
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Purification: Remove the unreacted dye from the labeled antibody using a purification method such as gel filtration (e.g., a desalting column) or dialysis.
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Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. This can be calculated by measuring the absorbance of the conjugate at both 280 nm (for the protein) and the λmax of the dye (around 675 nm). The purity of the labeled antibody should also be assessed, for example by SDS-PAGE.
